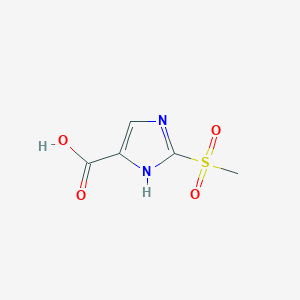
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-nitrophenyl group and an additional chlorine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine typically involves the reaction of 4-chloronitrobenzene with piperidine. The process can be carried out under reflux conditions with a suitable base such as sodium carbonate. The reaction proceeds through nucleophilic substitution, where the piperidine ring attacks the nitrobenzene derivative, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium chlorite or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted piperidine compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1-(2-nitrophenyl)piperidine
- 4-Chloro-1-(2-chloro-4-nitrophenyl)piperidine
- 4-Chloro-1-(2-chloro-6-methylphenyl)piperidine
Uniqueness
4-Chloro-1-(2-chloro-6-nitrophenyl)piperidine is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics .
Eigenschaften
Molekularformel |
C11H12Cl2N2O2 |
|---|---|
Molekulargewicht |
275.13 g/mol |
IUPAC-Name |
4-chloro-1-(2-chloro-6-nitrophenyl)piperidine |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-8-4-6-14(7-5-8)11-9(13)2-1-3-10(11)15(16)17/h1-3,8H,4-7H2 |
InChI-Schlüssel |
ZKGKIYRUBPXAOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1Cl)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)













